N-(2-bicyclo[2.2.1]heptanylmethyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide
Description
N-(2-bicyclo[221]heptanylmethyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide is a complex organic compound characterized by its unique bicyclic and heterocyclic structures
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanylmethyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c21-18(19-12-15-11-13-3-4-14(15)10-13)17-2-1-7-20(17)16-5-8-22-9-6-16/h13-17H,1-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKYIAOVMNKDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCOCC2)C(=O)NCC3CC4CCC3C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanylmethyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Bicyclo[2.2.1]heptane Moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile such as maleic anhydride.
Introduction of the Oxan-4-yl Group: This step involves the formation of a tetrahydropyran ring, which can be synthesized via acid-catalyzed cyclization of a suitable diol.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Amide Bond Formation: The final step involves coupling the bicyclo[2.2.1]heptane derivative with the oxan-4-yl pyrrolidine derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated synthesis platforms for the multi-step process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[2.2.1]heptane moiety, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can be performed on the amide group to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups such as ethers or amines.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-bicyclo[2.2.1]heptanylmethyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its bicyclic structure may interact with biological targets in unique ways, offering opportunities for the development of novel therapeutics.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmacophore. Its structural features may allow it to bind to specific receptors or enzymes, making it a potential lead compound for the development of new drugs.
Industry
In materials science, the compound’s unique structural properties could be exploited for the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism by which N-(2-bicyclo[2.2.1]heptanylmethyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure could facilitate binding to hydrophobic pockets, while the amide and pyrrolidine groups could participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-bicyclo[2.2.1]heptanylmethyl)-1-(oxan-4-yl)pyrrolidine-2-carboxylate: Similar structure but with an ester instead of an amide.
N-(2-bicyclo[2.2.1]heptanylmethyl)-1-(oxan-4-yl)pyrrolidine-2-thiocarboxamide: Similar structure but with a thiocarboxamide group.
Uniqueness
N-(2-bicyclo[2.2.1]heptanylmethyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide is unique due to its combination of a bicyclic heptane structure with a pyrrolidine and oxan-4-yl group. This combination of features is not commonly found in other compounds, making it a valuable molecule for exploring new chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
